2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiosemicarbazide and pyridine-3-carbaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities. The presence of the triazole ring, along with the sulfanyl and pyridinyl groups, contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C23H20N6OS |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-17-9-11-19(12-10-17)22-27-28-23(29(22)20-7-3-2-4-8-20)31-16-21(30)26-25-15-18-6-5-13-24-14-18/h2-15H,16H2,1H3,(H,26,30)/b25-15- |
InChI Key |
QBTJUZQPEMQBJS-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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